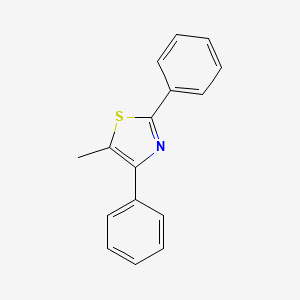

5-Methyl-2,4-diphenylthiazole

Description

Overview of Thiazole (B1198619) as a Prominent Aromatic Five-Membered Heterocycle

Thiazole, or 1,3-thiazole, is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. globalresearchonline.netwikipedia.org This structure imparts a unique set of chemical and physical properties. Thiazoles are classified as azoles, a group of heterocyclic compounds that also includes imidazoles and oxazoles. wjrr.orgdergipark.org.tr The thiazole ring is a planar, aromatic system due to the delocalization of six π-electrons, which confers significant stability. wikipedia.orgkuey.net This aromaticity is evidenced by the chemical shifts of its ring protons in proton NMR spectroscopy, which fall in the range of 7.27 to 8.77 ppm, indicating a strong diamagnetic ring current. kuey.net

The presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom results in a unique electronic distribution within the ring. The nitrogen atom is the most negatively charged, making it a site for potential basic interactions, although thiazole is less basic than pyridine. numberanalytics.comdergipark.org.tr The C5 position is generally favored for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. kuey.net

Historical Context and Evolution of Thiazole Chemistry

The systematic study of thiazole and its derivatives began in the late 19th century. numberanalytics.comimp.kiev.ua The pioneering work of Hantzsch and Hofmann in 1887 laid the foundation for thiazole chemistry. imp.kiev.uaijper.org The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a widely used and versatile method for constructing the thiazole ring. ijper.orgencyclopedia.pub

Over the decades, research into thiazole chemistry has expanded significantly, leading to the development of numerous synthetic methodologies. These include reactions involving thioformamide, thiourea, α-thiocyanoketones, and vinyl bromides. ijper.org The continuous evolution of synthetic strategies has enabled the creation of a vast library of thiazole derivatives with diverse substitution patterns, which has been instrumental in exploring their wide-ranging applications.

The Thiazole Ring System as a Privileged Scaffold in Medicinal Chemistry and Functional Materials Science

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govbohrium.combohrium.com Its ability to interact with various biological targets has led to the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govbenthamdirect.com Notable examples of thiazole-containing drugs include the antibiotic Penicillin, the anti-HIV drug Ritonavir, the anti-inflammatory agent Meloxicam, and the anticancer drug Bleomycin. ijper.orgbohrium.com

Beyond pharmaceuticals, the unique electronic and photophysical properties of thiazole derivatives have made them valuable in materials science. sioc-journal.cn They are utilized in the development of functional materials such as:

Dyes and Pigments: The extended π-conjugated systems in certain thiazole derivatives lead to strong absorption and fluorescence in the visible region. rsc.orgchemimpex.com

Luminescent Materials: Thiazole-containing metal-organic frameworks (MOFs) and coordination polymers have shown promise in luminescent sensing applications. researchgate.net

Organic Semiconductors: The rigid and planar structure of some thiazole derivatives facilitates charge-carrier mobility, making them suitable for use in organic electronics. rsc.orgmdpi.com

Introduction to Substituted Thiazoles, with Specific Emphasis on Diaryl-Thiazole Derivatives and the Relevance of 5-Methyl-2,4-diphenylthiazole

The versatility of the thiazole ring is further enhanced by the ability to introduce various substituents at different positions, leading to a vast chemical space of derivatives with tailored properties. Among these, diaryl-thiazoles have emerged as a particularly important class of compounds. The presence of two aryl groups on the thiazole core can significantly influence the molecule's conformation, electronic properties, and biological activity.

The synthesis of diaryl-thiazole derivatives can be achieved through several routes, including the acylation, thiolation, cyclization, and Heck reaction of readily available starting materials. sioc-journal.cn These compounds have been investigated for a range of applications, from inhibiting the activation of sterol regulatory element-binding proteins (SREBPs) to exhibiting anti-Candida albicans activity. nih.govmdpi.comnih.gov

Within this context, This compound is a specific diaryl-thiazole derivative. Its structure features a thiazole ring with a methyl group at the 5-position and phenyl groups at the 2- and 4-positions. This substitution pattern defines its chemical identity and potential for further functionalization and application in various fields of chemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14229-93-7 chemscene.com |

| Molecular Formula | C₁₆H₁₃NS chemscene.comsigmaaldrich.com |

| Molecular Weight | 251.35 g/mol chemscene.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | WLVBVFQWNJRVMR-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CC1=C(C2=CC=CC=C2)N=C(C3=CC=CC=C3)S1 chemscene.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-12-15(13-8-4-2-5-9-13)17-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVBVFQWNJRVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2,4 Diphenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR) for Structural Assignment and Purity Assessment

One-dimensional NMR techniques provide foundational information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Methyl-2,4-diphenylthiazole is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ten protons of the two phenyl rings would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The three protons of the methyl group attached to the thiazole (B1198619) ring are expected to produce a singlet in the upfield region, generally around δ 2.5 ppm. The integration of these signals would correspond to a 10:3 ratio, confirming the relative number of aromatic to methyl protons. The precise chemical shifts would be influenced by the electronic effects of the thiazole ring and the other phenyl substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, a total of 16 distinct carbon signals would be anticipated, assuming the phenyl rings are not symmetrically equivalent. Key expected signals include the methyl carbon, which would appear at a high field (typically δ 10-20 ppm). The carbons of the thiazole ring (C2, C4, and C5) would resonate at characteristic chemical shifts, with C2 generally appearing at the lowest field due to its position between two heteroatoms (sulfur and nitrogen). The phenyl group carbons would produce a series of signals in the aromatic region (approximately δ 125-140 ppm).

A summary of the anticipated ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Assignment | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~ 2.5 (s, 3H) | ~ 10-20 |

| Phenyl (C₆H₅) | ~ 7.0-8.5 (m, 10H) | ~ 125-140 |

| Thiazole Ring Carbons | Not Applicable | Characteristic shifts for C2, C4, C5 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

While 1D NMR provides essential data, 2D NMR experiments are crucial for definitively connecting the atoms within the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily confirming the connectivity within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methyl proton singlet to its corresponding carbon signal and the aromatic protons to their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing long-range (2-3 bond) correlations. It would show correlations between the methyl protons and the C4 and C5 carbons of the thiazole ring, as well as with the attached phenyl ring's quaternary carbon. This would be instrumental in confirming the substitution pattern on the thiazole core.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman). The IR and Raman spectra for this compound are expected to show characteristic bands for its structural components.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Methyl) | 2975-2850 |

| C=N Stretch (Thiazole Ring) | 1650-1550 |

| C=C Stretch (Aromatic/Thiazole Rings) | 1600-1450 |

| C-S Stretch | 750-600 |

The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C-H stretching of the methyl group would appear around 2975-2850 cm⁻¹. Key fingerprint vibrations for the heterocyclic core include the C=N and C=C stretching modes, expected in the 1650-1450 cm⁻¹ range. The presence of the C-S bond would likely give rise to a weaker absorption in the lower frequency region (750-600 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₆H₁₃NS, giving it a molecular weight of approximately 251.35 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the phenyl groups, and fragmentation of the thiazole ring, providing further structural confirmation.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The conjugated system formed by the two phenyl rings and the thiazole nucleus in this compound is expected to give rise to strong absorptions in the ultraviolet region. These absorptions are typically due to π → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) would depend on the extent of conjugation and the solvent used, but it is anticipated to be in the range of 250-350 nm, characteristic of conjugated aromatic and heterocyclic systems.

Fluorescence Emission Spectroscopy for Photophysical Properties

Fluorescence emission spectroscopy is a critical technique for characterizing the photophysical properties of fluorescent molecules like many thiazole derivatives. This method provides insights into the electronic structure of a molecule and its behavior after absorbing light. The process involves exciting a sample with a specific wavelength of light and measuring the emitted light at a longer wavelength. The resulting spectrum is a plot of fluorescence intensity versus wavelength.

For a compound such as this compound, this analysis would yield key photophysical parameters. Thiazole-based compounds are known to be promising materials for optical and photonic applications due to their luminescence. researchgate.net The photophysical properties are often governed by synergistic non-covalent interactions in the solid state. cymitquimica.comrsc.org

Key research findings that would be sought for this compound include:

Emission Spectrum: This would reveal the wavelength of maximum fluorescence emission (λem), which indicates the color of the emitted light.

Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Stokes Shift: This is the difference in wavelength between the maximum of the absorption and the maximum of the emission spectra. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

Studies on analogous thiazole compounds have shown that their emission properties can be tuned by altering the substituent groups on the thiazole ring. researchgate.net For instance, the introduction of different functional groups can lead to a range of emission colors, from blue to orange-red. rsc.org The rigidity and planarity of the thiazole ring system contribute to its fluorescent properties. researchgate.net In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate how such findings would be reported.

Table 1: Hypothetical Photophysical Data for this compound

| Parameter | Value |

|---|---|

| Absorption Maximum (λabs) | 350 nm |

| Emission Maximum (λem) | 450 nm |

| Stokes Shift | 100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.65 |

| Excitation Wavelength | 350 nm |

| Solvent | Dichloromethane |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through fluorescence emission spectroscopy.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together to form a crystal. This information is crucial for understanding structure-property relationships.

A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, the crystal structure of a closely related compound, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate , has been reported and can serve as an illustrative example of the type of structural information obtained from such an analysis.

The study of this related molecule revealed that it crystallizes in the monoclinic space group P21/c. The analysis of its crystal structure showed the bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, the study of the crystal packing revealed intermolecular interactions, such as C-H···S, C-H···N, C-H···O, and C-H···π contacts, which stabilize the crystal lattice.

The crystallographic data for this related compound is summarized in the table below to exemplify the detailed information that an XRD study provides.

Table 2: Crystallographic Data for the Related Compound: Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C23H18N2O2S |

| Formula Weight | 386.47 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.573(3) |

| b (Å) | 19.533(7) |

| c (Å) | 9.876(3) |

| β (º) | 92.35(4) |

| Volume (ų) | 1845.2(10) |

| Z | 4 |

| Temperature (K) | 85(2) |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.391 |

| R-factor (%) | 4.0 |

Source: Data from the crystallographic study of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate.

This type of data for this compound would allow for a detailed understanding of its solid-state conformation and the non-covalent interactions that dictate its crystal packing, which in turn influence its physical properties, including its photophysical behavior.

Advanced Computational and Theoretical Investigations of 5 Methyl 2,4 Diphenylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from geometric parameters to energetic and electronic characteristics. For 5-Methyl-2,4-diphenylthiazole, DFT calculations are instrumental in building a comprehensive understanding of its behavior at the molecular level.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, key parameters include the bond lengths and angles within the central thiazole (B1198619) ring and the torsional (dihedral) angles describing the orientation of the two phenyl rings relative to the thiazole core.

Conformational analysis is particularly important due to the rotational freedom of the phenyl groups. The relative orientation of these rings can significantly influence the molecule's electronic properties and steric profile. DFT calculations can map the potential energy surface as a function of these rotations to identify the lowest-energy conformer and the energy barriers between different conformations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) would yield. Specific, experimentally verified data for this exact compound is not available in the cited literature.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C2-N3 (Thiazole) | 1.38 Å |

| C4-C5 (Thiazole) | 1.37 Å | |

| S1-C2 (Thiazole) | 1.75 Å | |

| C2-C(Phenyl) | 1.48 Å | |

| C4-C(Phenyl) | 1.49 Å | |

| C5-C(Methyl) | 1.51 Å | |

| Bond Angle | S1-C2-N3 (Thiazole) | 115° |

| C4-N3-C2 (Thiazole) | 110° | |

| C5-S1-C2 (Thiazole) | 92° | |

| Dihedral Angle | N3-C4-C(Phenyl)-C | 35° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. The LUMO's energy relates to the electron affinity, and its location highlights potential sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the FMO analysis would likely show the HOMO and LUMO electron density distributed across the conjugated π-system of the thiazole and phenyl rings.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical data representative of what a DFT calculation would yield. Specific published data for this compound is not available in the cited literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.20 eV |

| LUMO | -1.95 eV |

| Energy Gap (ΔE) | 4.25 eV |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting a molecule's reactive behavior. The MEP map helps identify regions that are rich or poor in electrons.

Different colors on the MEP surface indicate varying electrostatic potential values:

Red: Regions of most negative potential, rich in electrons. These are favorable sites for electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, the nitrogen and sulfur atoms of the thiazole ring would be expected to show negative potential.

Blue: Regions of most positive potential, electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atoms, particularly those on the phenyl rings, typically show positive potential.

Green: Regions of neutral or near-zero potential.

The MEP map provides a comprehensive picture of where the molecule is most likely to interact with other charged or polar species.

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These quantities provide a quantitative measure of the molecule's reactivity and stability.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Fraction of Electrons Transferred (ΔN): Estimates the number of electrons that would be transferred from a donor molecule to an acceptor.

These descriptors are crucial for comparing the reactivity of different molecules and understanding charge transfer processes in chemical reactions.

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Hypothetical Data) This table presents hypothetical values derived from the FMO energies in Table 2.

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.075 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.125 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra Prediction

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states. This makes it a powerful tool for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of the transitions, which corresponds to the intensity of the absorption peaks. These calculations help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated and heterocyclic systems. The results can be compared with experimental spectroscopic data to validate the computational model.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the entire pathway of a chemical reaction. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration at the peak of the energy barrier.

For this compound, this methodology could be used to study various reactions, such as electrophilic substitution on the phenyl rings or reactions involving the thiazole core. DFT calculations can determine the structure and energy of the transition states, providing the activation energy for the reaction. This information is critical for understanding reaction kinetics and predicting whether a particular reaction pathway is favorable. Such models are essential for designing new synthetic routes or understanding the molecule's stability and degradation pathways.

Derivatization, Functionalization, and Structural Modification of 5 Methyl 2,4 Diphenylthiazole

Strategies for Chemical Functionalization at Various Positions of the Thiazole (B1198619) Ring and Phenyl Groups

The chemical functionalization of the 5-methyl-2,4-diphenylthiazole scaffold can be approached by targeting three main regions: the thiazole ring, the two phenyl groups, and the methyl group at the 5-position. The reactivity of each site is influenced by the electronic nature of the thiazole heterocycle and the directing effects of the existing substituents.

The thiazole ring itself is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. In unsubstituted thiazole, electrophilic substitution is known to occur preferentially at the C5 position due to the directing effect of the sulfur atom. However, in the case of this compound, this position is already occupied. This leaves the C2 and C4 positions, which are substituted with phenyl groups, less susceptible to direct electrophilic attack on the thiazole ring itself. Functionalization of the thiazole core might, therefore, require initial transformation of the existing substituents or the use of organometallic intermediates. For instance, deprotonation at the C2 position of thiazoles can be achieved using strong bases, creating a nucleophilic center for reaction with various electrophiles.

The phenyl groups at the C2 and C4 positions are susceptible to electrophilic aromatic substitution reactions. The thiazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta-positions of the phenyl rings. However, the precise outcome of such substitutions can be influenced by the reaction conditions and the nature of the electrophile. Typical electrophilic substitution reactions that could be employed include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For instance, nitration would be expected to introduce nitro groups at the meta-positions of the phenyl rings, which can then serve as versatile handles for further transformations, such as reduction to amino groups.

The methyl group at the C5 position also offers a site for functionalization. It can undergo free-radical halogenation, for example, with N-bromosuccinimide (NBS), to introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a wide range of functional groups. Alternatively, the methyl group can be oxidized to a carboxylic acid, providing another point for derivatization, such as amide or ester formation.

Table 1: Potential Functionalization Strategies for this compound

| Position | Reaction Type | Potential Reagents | Expected Product |

| Phenyl Rings (C2, C4) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | meta-Nitro-substituted derivative |

| Phenyl Rings (C2, C4) | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | meta-Bromo-substituted derivative |

| Phenyl Rings (C2, C4) | Friedel-Crafts Acylation | RCOCl/AlCl₃ | meta-Acyl-substituted derivative |

| Methyl Group (C5) | Free-Radical Halogenation | NBS | 5-(Bromomethyl)-2,4-diphenylthiazole |

| Methyl Group (C5) | Oxidation | KMnO₄ | 2,4-Diphenylthiazole-5-carboxylic acid |

Formation of Hybrid Molecules Incorporating this compound into Multi-Heterocyclic Systems (e.g., Schiff Bases, Thiazolyl-Triazoles)

The incorporation of the this compound moiety into larger, multi-heterocyclic systems is a widely employed strategy to generate novel compounds with potentially enhanced biological activities or material properties. This is often achieved by first introducing a reactive functional group onto the parent scaffold, which can then be used to link to other heterocyclic systems.

A common approach involves the formation of Schiff bases. This typically requires the presence of a primary amino group on the this compound scaffold. While the parent compound does not possess an amino group, it can be introduced, for example, by nitration of one of the phenyl rings followed by reduction. The resulting amino-functionalized diphenylthiazole can then be condensed with a variety of aldehydes or ketones to form the corresponding Schiff bases (imines). These reactions are generally straightforward and proceed in good yields. The resulting Schiff bases are themselves of interest due to their diverse biological activities and can also serve as intermediates for the synthesis of other heterocyclic systems.

Another important class of hybrid molecules are thiazolyl-triazoles. The synthesis of these compounds often involves the use of a thiazole derivative bearing a hydrazide or an amino group. For instance, if the methyl group at the C5 position is converted to a carboxylic acid and then to a hydrazide, this can be cyclized with various reagents to form a triazole ring. Alternatively, an amino-functionalized diphenylthiazole can be diazotized and coupled with active methylene (B1212753) compounds to generate precursors for triazole synthesis. The resulting thiazolyl-triazole hybrids combine the structural features of both heterocycles, which can lead to synergistic effects in their biological activity.

The molecular hybridization approach, which involves combining two or more pharmacophores into a single molecule, has been a successful strategy in drug discovery. The this compound scaffold, when combined with other biologically active heterocycles like triazoles, can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Table 2: Examples of Hybrid Molecules Derived from Functionalized Thiazoles

| Starting Thiazole Derivative | Reactant | Hybrid Molecule Type | Reference |

| 2-Amino-4-phenylthiazole | Substituted Aldehydes | Schiff Base | libretexts.org |

| Thiazole Hydrazide | Carbon Disulfide | Thiazolyl-thiadiazole | mdpi.com |

| 2-Amino-5-methylthiazole | Isothiocyanates | Thiazolyl-thiourea | mdpi.com |

Synthesis of Conjugated Systems for Enhanced Electronic Properties

The development of organic materials with tailored electronic properties is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of electron-rich or electron-deficient heterocyclic units into conjugated polymers and oligomers is a key strategy for tuning their electronic and optical properties. The this compound moiety, with its aromatic nature and the presence of sulfur and nitrogen heteroatoms, can be a valuable building block for such materials.

The synthesis of conjugated systems incorporating the this compound unit would typically involve the introduction of reactive groups, such as halogens or boronic esters, onto the phenyl rings of the scaffold. These functionalized diphenylthiazoles can then be used as monomers in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form conjugated polymers and oligomers. For example, a dibromo-functionalized this compound could be copolymerized with a diboronic ester of another aromatic or heteroaromatic unit to create an alternating conjugated polymer.

While specific examples of conjugated systems based on this compound are not abundant in the literature, the synthesis of conjugated polymers containing other thiazole derivatives, such as thiazolo[5,4-d]thiazole (B1587360), has been reported. nycu.edu.twrsc.org These studies demonstrate the feasibility of incorporating thiazole units into conjugated backbones and provide a foundation for the development of new materials based on the this compound scaffold.

Table 3: Potential Strategies for Synthesizing Conjugated Systems

| Diphenylthiazole Monomer | Comonomer | Polymerization Method | Potential Application |

| Dibromo-5-methyl-2,4-diphenylthiazole | Aromatic Diboronic Ester | Suzuki Coupling | OLEDs, OPVs |

| Distannyl-5-methyl-2,4-diphenylthiazole | Aromatic Dihalide | Stille Coupling | OFETs |

| Diethynyl-5-methyl-2,4-diphenylthiazole | Aromatic Dihalide | Sonogashira Coupling | Fluorescent Sensors |

Bioisosteric Replacements of the Thiazole Ring in Related Diphenylthiazole Scaffolds

Bioisosterism, the replacement of a functional group or a whole molecule with another that has similar physical and chemical properties, is a powerful tool in drug design. This strategy is often employed to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of diphenylthiazole scaffolds, the thiazole ring itself can be considered a bioisostere of other five-membered aromatic heterocycles.

The replacement of the thiazole ring in a diphenylthiazole scaffold with other heterocycles, such as oxazole (B20620), imidazole, pyrazole, or triazole, can lead to significant changes in the biological activity of the molecule. This is because each heterocycle has a unique electronic distribution, hydrogen bonding capacity, and metabolic stability, which can affect its interaction with biological targets. For example, replacing the sulfur atom of the thiazole ring with an oxygen atom to give an oxazole can alter the compound's polarity and hydrogen bonding potential. Similarly, replacing the CH group at the 5-position with a nitrogen atom would lead to a triazole, which could introduce an additional hydrogen bond donor or acceptor site.

A notable example of bioisosteric replacement in a related thiazole-containing scaffold was demonstrated in a study on anti-leukemic agents. In this work, a 1H-1,2,3-triazole ring in a (N-(5-benzylthiazol-2-yl)benzamide) derivative was replaced by a 1H-tetrazole ring. This bioisosteric replacement led to a significant enhancement in the anticancer activity of the compound. This example highlights the potential of bioisosteric replacement as a strategy for optimizing the biological activity of diphenylthiazole-based compounds.

The choice of the bioisosteric replacement depends on the specific goals of the drug design project. For example, if the aim is to improve metabolic stability, a more stable heterocycle might be chosen. If the goal is to enhance binding to a target protein, a heterocycle with a different hydrogen bonding pattern might be selected. The synthesis of these bioisosteric analogs would typically involve the use of different starting materials and synthetic routes compared to the synthesis of the parent diphenylthiazole.

Table 4: Potential Bioisosteric Replacements for the Thiazole Ring

| Original Heterocycle | Bioisosteric Replacement | Potential Change in Properties |

| Thiazole | Oxazole | Altered polarity, hydrogen bonding |

| Thiazole | Imidazole | Introduction of a basic nitrogen |

| Thiazole | Pyrazole | Different hydrogen bonding pattern |

| Thiazole | 1,2,4-Triazole | Additional hydrogen bond donor/acceptor |

| Thiazole | 1,3,4-Oxadiazole | Altered electronic properties |

Applications in Advanced Materials Science and Engineering Leveraging 5 Methyl 2,4 Diphenylthiazole and Thiazole Scaffolds

Photofunctional Materials

The intrinsic fluorescent properties of the thiazole (B1198619) core have positioned it as a critical building block for materials that interact with light. scientificarchives.com The design of these materials often involves modifying the basic thiazole structure to fine-tune its optical and electronic characteristics for specific applications.

Design and Development of Thiazole-Based Fluorophores and Chromophores

The development of fluorescent thiazoles often begins with established synthetic routes like the Hantzsch thiazole synthesis, which allows for the construction of the core heterocyclic ring. chim.it From this foundation, chemists can decorate the thiazole with various functional groups and substituents to create tailored fluorophores. chim.it One strategy involves introducing aromatic or heteroaromatic rings, which can extend the π-conjugated system of the molecule, influencing its absorption and emission properties. chim.it

A prominent example of a highly luminescent structural core is thiazolo[5,4-d]thiazole (B1587360) (TTz), which consists of two fused thiazole rings. mdpi.com This motif is noted for its planar, rigid structure, which enhances fluorescence and oxidative stability. scientificarchives.com The design of new fluorophores also considers molecular symmetry, as it significantly affects the optical properties of the material. chim.it By strategically attaching different appendages, researchers can create libraries of compounds with diverse photophysical behaviors suitable for various applications. rsc.orgresearchgate.net

Structure-Photophysical Property Relationships, Including Quantum Yields and Emission Wavelength Tuning

A direct correlation exists between the molecular structure of a thiazole derivative and its photophysical properties. The introduction of substituents at different positions on the thiazole ring can dramatically alter the emission wavelength and fluorescence quantum yield (Φf). chim.itnih.gov For instance, the combination of an electron-deficient heterocycle at the C2 position and an electron-rich aromatic ring at the C4 position can be essential for absorption and emission characteristics. chim.it

Solutions of 4-hydroxythiazole derivatives can exhibit blue fluorescence (440–480 nm) with quantum yields reaching as high as 87%. chim.it The specific emission wavelength is influenced by the nature of the substituents on the ring. chim.it In the solid state, the crystal packing of thiazole-based materials also plays a crucial role. rsc.orgresearchgate.net Different molecular arrangements, such as herringbone versus slipped-stack packing, are governed by non-covalent intermolecular interactions and directly impact the fluorescence, allowing for emission colors that span the visible spectrum from blue to orange-red. rsc.orgresearchgate.net Precise tuning of the quantum yield, however, remains a significant challenge due to the complex interplay of factors that govern energy dissipation. nih.govrsc.org

Below is a table summarizing the photophysical properties of select thiazole derivatives.

| Compound Class | Substituents | Emission Wavelength (nm) | Quantum Yield (Φf) | Solvent/State |

| 4-Hydroxythiazoles | Pyridyl and Phenyl derivatives | 440 - 480 | Up to 0.87 | DMSO |

| Thiazole Orange (TO) | N/A | ~665 (Aggregates) | ~0.0002 (in water) | Water |

| Thiazolo[5,4-d]thiazole (TTz) Crystals | Alkyl appendages | Blue to Orange-Red | Not specified | Solid State |

| Benzothiazole-difluoroborates | OMe and CF3 groups | Not specified | Varies (Dark to Ultra-bright) | CHCl3 |

Exploration in Organic Light-Emitting Devices (OLEDs) and Luminescent Materials

The appealing features of thiazole-based compounds, such as their rigidity, planarity, and strong luminescence, make them excellent candidates for use in organic electronics, including Organic Light-Emitting Devices (OLEDs). scientificarchives.commdpi.com The fused-ring system of thiazolo[5,4-d]thiazole, in particular, has been widely exploited for these applications due to its high oxidative stability and desirable electronic properties. scientificarchives.comresearchgate.net The ability to tune the emission color through chemical modification and control of solid-state packing is a significant advantage in the fabrication of full-color displays and solid-state lighting. rsc.orgresearchgate.net Thiazole-based materials represent a compelling class of compounds for adoption in next-generation solid-state photonic and fluorescence-based optical devices. rsc.org

Photoswitches and Chemosensors Utilizing Thiazole Luminescence

Beyond light emission, the thiazole scaffold is integral to the creation of molecular switches and sensors. A novel class of photoswitches based on a phenylazothiazole structure demonstrates reversible isomerization under visible light. acs.org These molecules can be switched between two distinct forms (trans and cis isomers), each with different absorption bands, making them suitable for photopharmacological applications. acs.org

Thiazole derivatives also function as highly effective chemosensors for detecting various environmental and biological analytes, particularly heavy metal ions. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal cations like Zn²⁺, Cu²⁺, and Ni²⁺. mdpi.comnih.gov This binding event often restricts the intramolecular rotation of the molecule, leading to a significant enhancement of fluorescence, a phenomenon known as "turn-on" sensing. mdpi.comresearchgate.net This high sensitivity and selectivity have led to the development of thiazole-based fluorescent probes for monitoring pollutants and biologically important ions. scientificarchives.comscientificarchives.com

The table below provides examples of thiazole-based chemosensors and their target analytes.

| Thiazole Derivative Class | Target Analyte(s) | Sensing Mechanism |

| Benzothiazole-based sensor | Zn²⁺ | Ratiometric and colorimetric response |

| Thiazole-based Schiff bases | Heavy metal ions (e.g., Cd²⁺, Co²⁺, Cu²⁺, Hg²⁺, Zn²⁺) | Formation of metal complexes |

| Thiazolo[5,4-d]thiazole-based MOFs | Environmental contaminants (anions, aromatic compounds) | Fluorescence quenching |

| Benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric and "turn-on" fluorescence |

This table summarizes data on thiazole-based chemosensors from the cited literature. researchgate.netnih.govresearchgate.netscientificarchives.com

Coordination Chemistry

The presence of heteroatoms with available lone pairs of electrons makes the thiazole ring a versatile ligand in coordination chemistry, capable of binding to a wide array of metal centers.

5-Methyl-2,4-diphenylthiazole as a Ligand in Metal Complex Synthesis

Thiazole and its derivatives are well-established ligands in the synthesis of metal complexes. researchgate.netresearchgate.net They can coordinate to metal ions through the nitrogen atom, acting as terminal ligands. mdpi.com In some cases, functional groups attached to the thiazole ring, such as a carboxylic group, can participate in chelation to form stable five-membered metallocycles. researchgate.net

While research specifically detailing this compound as a ligand is emerging, the broader class of 2,4,5-trisubstituted thiazoles is recognized for its role in coordination chemistry. nih.gov Transition metal complexes involving thiazole-derived Schiff bases and other substituted thiazoles have been synthesized with a range of metals, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Mn(II), and Fe(II). ijper.orgorientjchem.orgnih.gov These complexes are characterized using various spectral and analytical techniques to determine their geometry and coordination mode. ijper.orgbhu.ac.inuobaghdad.edu.iq The coordination of thiazole ligands to metal centers can lead to materials with interesting magnetic, electronic, and catalytic properties, highlighting the potential of compounds like this compound in the design of novel coordination compounds. researchgate.netnih.gov

Preparation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Thiazole-Derived Linkers

The construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies on the self-assembly of metal ions or clusters with multitopic organic linkers. mdpi.commdpi.comrsc.org Thiazole derivatives have emerged as highly effective linkers due to the presence of nitrogen and sulfur atoms, which can act as coordination sites for metal ions. nih.govmdpi.comnih.gov Fused systems like thiazolo[5,4-d]thiazole (TTZ) are particularly noteworthy for their rigidity, planarity, and intrinsic fluorescence, making them ideal for creating robust and functional frameworks. mdpi.comrsc.orgrsc.orgrsc.orgscientificarchives.com

The synthesis of these materials is commonly achieved through solvothermal methods, where the metal salts and thiazole-based ligands are heated in a solvent, often N,N-dimethylformamide (DMF), at temperatures ranging from 80 to 120°C for 24 to 72 hours. scientificarchives.comscientificarchives.commdpi.com A mixed-ligand strategy, combining a thiazole-based N-donor ligand (like 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, Dptztz) with dicarboxylate linkers, is a common approach to construct diverse and porous architectures. scientificarchives.commdpi.comresearchgate.net This method allows for fine-tuning of the resulting framework's properties. For instance, a two-dimensional coordination network, [Zn(1,3-BDC)Dptztz]·DMF, was synthesized using this strategy, which, after removal of the solvent molecules, showed porosity and the ability to adsorb CO2. mdpi.comresearchgate.net

The characterization of these thiazole-based MOFs and CPs involves a suite of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise three-dimensional structure and connectivity of the framework. researchgate.netresearchgate.net Spectroscopic methods such as FT-IR are used to confirm the coordination of the ligand to the metal center, evidenced by shifts in the vibrational frequencies of the C=N and C-S bonds within the thiazole ring. nih.govorientjchem.org The photophysical properties, a key feature of many thiazole-based materials, are investigated using UV-Vis absorption and emission spectroscopy to characterize their luminescent behavior. mdpi.comorientjchem.org

| Framework/Polymer | Metal Ion | Thiazole-Derived Linker | Synthesis Method | Key Characteristic | Reference |

| [Zn(1,3-BDC)Dptztz]·DMF | Zn(II) | 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz) | Solvothermal | Porous, CO2 adsorption | mdpi.comresearchgate.net |

| MOF-LS10 | Zn(II) | 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) | Solvothermal | Photocatalytic activity | nih.govacs.org |

| [LnCl3(dpe)(thiazole)2]∞ | Lanthanides | Thiazole (as terminal ligand) | Solvothermal | Luminescence | mdpi.com |

| Cationic Iridium(III) CP | Ir(III) | 2-(9-(2-ethylhexyl)-9H-carbazol-3-yl)benzo[d]thiazole | Solvothermal | Red-emitting | mdpi.com |

Enhancement of Material Functionality through Metal Coordination

The coordination of metal ions to thiazole-based ligands is a powerful strategy for enhancing and diversifying material functionality. The nitrogen atom of the thiazole ring acts as a hard base while the sulfur atom is a soft base, allowing thiazoles to coordinate with a wide range of hard and soft metals. nih.gov This interaction significantly influences the electronic properties of the ligand, leading to new or improved optical, catalytic, and sensing capabilities. nih.govresearchgate.net

A prominent example is the enhancement of luminescence. Many thiazole derivatives are inherently fluorescent, and their coordination to metal ions, particularly d10 metals like Zn(II) and Cd(II), can lead to highly luminescent MOFs. nih.govscientificarchives.comscientificarchives.com In these systems, the thiazole-containing linker often acts as an "antenna," absorbing light energy and transferring it to the metal center or emitting it as linker-based luminescence. mdpi.com This property is central to their application as chemical sensors, where the presence of an analyte can alter the coordination environment, causing a detectable change in the luminescent output. mdpi.com

Metal coordination can also induce or enhance catalytic activity. A Zn-MOF incorporating a thiazolo[5,4-d]thiazole unit (MOF-LS10) demonstrated efficient heterogeneous catalysis for CO2 cycloaddition and photocatalysis for benzylamine coupling. nih.govacs.org The introduction of the photoactive thiazole unit into the framework was crucial for its excellent photocatalytic performance. nih.govacs.org The framework's structure facilitates the generation of active species, such as superoxide radicals, upon light excitation. nih.govacs.org Furthermore, the formation of metal complexes with thiazole derivatives has been shown to enhance biological activity, with metal complexes often exhibiting greater antitumor and antimicrobial effects than the free ligands. nih.govresearchgate.net

| Material System | Metal Ion | Thiazole Ligand Type | Enhanced Functionality | Mechanism | Reference |

| Luminescent MOFs | Zn(II), Cd(II) | Thiazolo[5,4-d]thiazole | Luminescent Sensing | Analyte-induced change in coordination environment alters emission | mdpi.com |

| MOF-LS10 | Zn(II) | Thiazolo[5,4-d]thiazole | Photocatalysis | Light-induced electron transfer from the photoactive ligand | nih.govacs.org |

| Zinc-thiazole complexes | Zn(II) | 5-N-Arylaminothiazoles with pyridyl groups | Solid-state emission | Enhanced emission upon complexation | nih.gov |

| Copper(II) complexes | Cu(II) | 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazines | Antitumor activity | Enhanced biological activity upon coordination | nih.gov |

Materials for Energy Applications

The tunable electronic properties of thiazole scaffolds make them highly suitable for applications in energy conversion and light harvesting.

Incorporation of Thiazole Scaffolds in Organic Photovoltaic Materials and Solar Cells

For example, a polymer named PSZ, created by copolymerizing an electron-donating benzodithiophene unit with an electron-withdrawing 4-methyl thiazole unit, exhibited a deep HOMO level of -5.70 eV. d-nb.info This resulted in a high Voc of 0.88 V and a power conversion efficiency (PCE) of 8.15% when used in a device with a non-fullerene acceptor. d-nb.info Furthermore, when PSZ was used as a third component in a high-performance binary system, it successfully increased the Voc and boosted the PCE to 17.4%. d-nb.info

The rigidity, high planarity, and potential for strong intermolecular interactions of thiazole-containing heterocycles also contribute to optimized molecular aggregation and favorable morphology in the active layer of the solar cell, which is essential for efficient charge transport. researchgate.netrsc.orgnih.gov Thiazolo[5,4-d]thiazole-based derivatives have been successfully used as hole-selective materials in perovskite solar cells, where they improve energy level alignment and carrier extraction, leading to enhanced device performance under both standard and indoor lighting conditions. semanticscholar.org

Development of Light Harvesting Systems

Light-harvesting systems, inspired by natural photosynthesis, are designed to capture light energy and channel it to a reaction center. Thiazole derivatives have been incorporated into artificial light-harvesting systems as chromophores (light-absorbing units). leibniz-ipht.dersc.org Their function is to absorb photons and transfer the excitation energy to an acceptor molecule, often via Förster resonance energy transfer (FRET). leibniz-ipht.de

One approach involves creating linear polymers that contain a series of different fluorescing monomers based on 4-hydroxy-1,3-thiazole chromophores. rsc.org A polymer library was synthesized with blue, yellow, and red-emitting thiazole units, along with a monomer containing a photoactive Os(II) metal complex. The tailored optical properties of these monomers facilitate a directional energy transfer cascade: from the blue-emitting units to the yellow, then to the red, and finally to the Os(II) complex, which acts as the energy sink. rsc.org This mimics the antenna effect seen in natural photosynthetic systems, efficiently collecting energy over a broad spectral range and concentrating it at a specific site. leibniz-ipht.dersc.org

Other Specialized Material Applications

The versatility of the thiazole scaffold extends to other classes of materials, including polymers and dyes.

Polymeric Materials and Dyes

Thiazole-containing compounds are significant in the dye industry. wikipedia.org Azo disperse dyes, which incorporate a thiazole ring, have been synthesized and successfully applied to polyester fibers, producing a range of colors with good fastness properties. dntb.gov.uaekb.egresearchgate.net The synthesis often involves coupling diazotized aryl amines with a thiazole-based component. dntb.gov.uaresearchgate.net The inclusion of the thiazole moiety can enhance the dye's properties, such as its color strength and stability. ekb.egemerald.com For instance, the well-known fluorescent dye Thiazole Orange (TO) consists of conjugated benzothiazole and quinoline rings and is valued for its remarkable 'turn-on' fluorescence response upon binding to biomolecules. nih.gov

Beyond dyes, thiazole units are used to construct novel polymeric materials. Thiazolothiazole-linked porous organic polymers have been synthesized through a catalyst-free condensation reaction. rsc.org These porous frameworks demonstrate high selectivity for CO2 uptake over N2, suggesting potential applications in gas separation and storage. rsc.org The rigid and electron-deficient nature of the thiazolothiazole unit contributes to the formation of a microporous structure with specific adsorption properties. rsc.orgrsc.org

Nonlinear Optical (NLO) Materials

The field of advanced materials science has shown significant interest in organic molecules with nonlinear optical (NLO) properties due to their potential applications in photonics and optoelectronics, including optical signal processing, data storage, and optical limiting. Thiazole-based compounds, including derivatives of this compound, have emerged as a promising class of materials for NLO applications. Their molecular structure offers a versatile scaffold for tuning electronic properties to achieve significant NLO responses.

The NLO activity of these organic materials, particularly their second and third-order effects, is primarily dictated by their molecular structure. Key features include the presence of a π-conjugated system that facilitates electron delocalization, combined with electron-donating (donor) and electron-accepting (acceptor) groups. This "push-pull" architecture creates a significant change in dipole moment upon excitation, leading to large molecular hyperpolarizabilities (β for second-order and γ for third-order), which are microscopic measures of the NLO response.

The thiazole ring itself can act as an effective component within these NLO chromophores. It is an electron-deficient heterocyclic system that can function as part of the π-conjugated bridge connecting donor and acceptor groups. rsc.orgrsc.org The specific arrangement and nature of substituents on the thiazole ring allow for precise tuning of the NLO properties. For instance, in the case of this compound, the phenyl groups at the 2- and 4-positions extend the π-conjugation, while the methyl group at the 5-position acts as a weak electron donor.

Second-Order NLO Properties

Second-order NLO materials are characterized by a non-zero first hyperpolarizability (β). Research has focused on creating "push-pull" thiazole derivatives where the thiazole ring is part of the conjugated bridge. Studies on push-pull thiazole-containing chromophores with dicyanovinyl and tricyanovinyl acceptors have demonstrated substantial molecular hyperpolarizability. rsc.orgrsc.org For example, the combination of a thiazole conjugating unit and a tricyanovinyl acceptor can result in a significant NLO response, with measured values of µ·β (the product of the dipole moment and the first hyperpolarizability) reaching approximately 7000 × 10⁻⁴⁸ esu. rsc.orgrsc.org

The effectiveness of the thiazole scaffold is often compared to other heterocyclic systems, such as thiophene. Thiazole is more electron-deficient than thiophene, a property that can be leveraged in designing potent NLO chromophores. rsc.orgrsc.org The strategic placement of donor and acceptor groups across the thiazole bridge is crucial for maximizing the charge-transfer character and, consequently, the second-order NLO response.

| Compound Structure | Acceptor Group | λmax (nm) | μ·β (10-48 esu) | Measurement Wavelength (nm) |

|---|---|---|---|---|

| Thiazole-based chromophore | Dicyanovinyl | - | ~1300 | 1907 |

| Thiazole-based chromophore | Tricyanovinyl | - | ~7000 | 1907 |

This table presents data on the second-order nonlinear optical (NLO) response of representative thiazole-containing push-pull chromophores. Data sourced from studies on thiazole-containing chromophores. rsc.orgrsc.org

Third-Order NLO Properties

Third-order NLO materials are essential for applications like optical switching and limiting. The key parameter for these materials is the third-order polarizability, or second hyperpolarizability (γ). Organic materials, including thiazole derivatives, are considered promising candidates for third-order NLO applications due to their large and ultrafast NLO responses. acrhem.org

Investigations into thiazole-based chalcone derivatives have revealed significant third-order NLO properties. Using the Z-scan technique with a continuous wave laser at 532 nm, one such derivative exhibited strong two-photon absorption (β = 2.228 × 10⁻⁴ cm W⁻¹) and nonlinear refraction (n₂ = 1.095 × 10⁻⁸ cm² W⁻¹). researchgate.net The third-order nonlinear optical susceptibility (χ⁽³⁾) is another critical parameter, and values for some thiazole derivatives have been found to be in the range of 10⁻⁷ esu. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate the second hyperpolarizability (γ) of thiazole and benzothiazole derivatives. These calculations show that the γ amplitudes can be significantly large, in some cases reaching values of 124.15 × 10⁴ a.u., which is several times larger than that of the reference NLO material, para-nitroaniline. tandfonline.com This highlights the potential of the thiazole scaffold in designing materials with a strong third-order NLO response.

| Compound Type | Nonlinear Absorption (β) (cm W-1) | Nonlinear Refraction (n2) (cm2 W-1) | Third-Order Susceptibility (χ(3)) (esu) | Measurement Technique |

|---|---|---|---|---|

| Thiazole-based chalcone | 2.228 × 10-4 | 1.095 × 10-8 | - | Z-scan (532 nm CW) |

| Thiazole-based chalcone | 0.265 × 10-4 | 0.569 × 10-8 | 8.78 × 10-7 | Z-scan (CW) |

This table summarizes key third-order nonlinear optical (NLO) parameters for representative thiazole derivatives, demonstrating their significant NLO response. Data sourced from experimental Z-scan measurements. researchgate.net

Molecular Mechanisms of Biological Activity and Preclinical Assessment of 5 Methyl 2,4 Diphenylthiazole Derivatives Excluding Clinical Trials

Investigation of Molecular Target Interactions and Mechanistic Pathways

Enzyme Inhibition Studies (e.g., Acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition, inducible nitric oxide synthase (iNOS) inhibition)

Derivatives of the 5-methyl-2,4-diphenylthiazole scaffold have been investigated for their potential to inhibit various enzymes implicated in disease pathways. One area of focus has been Acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism and a target for anti-atherosclerotic agents. mdpi.com A study on novel N-(4,5-diphenylthiazol-2-yl)-N'-aryl or alkyl (thio)ureas and N-(4,5-diphenylthiazol-2-yl)alkanamides demonstrated their potential as ACAT inhibitors. nih.gov The in vitro evaluation of these compounds, by measuring the formation of cholesteryl[14C]oleate in rat liver microsomes, revealed that certain thiazole (B1198619) ureas were effective inhibitors. nih.gov Specifically, N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea were identified as the most active compounds, exhibiting IC50 values in the low micromolar range. nih.gov

Table 1: ACAT Inhibition by Diphenylthiazole Urea Derivatives

| Compound | Structure | ACAT Inhibition IC50 (µM) |

|---|---|---|

| N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea | Urea derivative with a 2,6-diisopropylaniline substituent | Low micromolar range |

| N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea | Urea derivative with an n-butyl substituent | Low micromolar range |

Data sourced from PubMed. nih.gov

Additionally, the thiazole scaffold has been explored for its inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. While specific studies on this compound derivatives are not prevalent, research on other thiazole-containing compounds has shown promise. For instance, a series of new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have been investigated as potential iNOS inhibitors. nih.gov Virtual screening of these compounds against the oxygenase domain of iNOS suggested that they bind to the active site, potentially reducing nitric oxide synthesis by blocking the binding of L-arginine. nih.gov This indicates that the thiazole moiety is a viable pharmacophore for the development of iNOS inhibitors.

Interaction with Key Biological Macromolecules (e.g., human SIRT2, EGFR, fatty acid synthase, DNA gyrase B, cell proliferation targets)

The interaction of this compound derivatives with key biological macromolecules has been a subject of preclinical research, particularly in the context of cancer. One such target is human Sirtuin 2 (SIRT2), a protein deacetylase implicated in various cellular processes and diseases. nih.gov Molecular modeling studies have led to the discovery of thiazole-based compounds as SIRT2 inhibitors. nih.gov The replacement of a methyl substituent at position 5 of the thiazole ring with a bulkier hydrophobic group, such as an ester moiety, was found to improve van der Waals contacts with the enzyme. nih.gov The phenyl ring at position 4 of the thiazole in these derivatives establishes π–π interactions with Phe190 and Tyr139 of SIRT2. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and various thiazole derivatives have been evaluated for their inhibitory potential. researchgate.netdovepress.com While specific data on this compound is limited, studies on related structures provide valuable insights. For example, novel thiazole-based derivatives have been synthesized and shown to act as dual EGFR/HER2 kinase inhibitors. nih.gov Molecular modeling simulations have highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for anticancer activity. nih.gov

Fatty acid synthase (FASN) is another enzyme that is overexpressed in many cancers, making it an attractive therapeutic target. southern.edu Pharmacological inhibitors of FASN have been shown to induce apoptosis in cancer cells. nih.gov Although direct inhibition by this compound derivatives has not been extensively reported, the broader class of thiazole-containing compounds is being investigated for this purpose.

Furthermore, the bacterial enzyme DNA gyrase B, a type II topoisomerase, is a well-established target for antibacterial agents. The thiazole scaffold has been incorporated into compounds designed to inhibit this enzyme. For instance, novel substituted 5-(1H-pyrazol-3-yl)thiazole compounds have been identified as inhibitors of bacterial gyrase, with structure-guided optimization leading to enhanced enzymatic potency. researchgate.net

Modulation of Specific Biochemical Pathways and Cellular Processes (e.g., apoptosis induction in cell lines, reduction of biofilm formation)

A significant area of investigation for this compound derivatives is their ability to modulate cellular processes such as apoptosis, a programmed cell death pathway that is often dysregulated in cancer. A study on new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides revealed their potential to induce apoptosis in cancer cells. nih.gov The synthesized compounds were evaluated for their antitumor activities against A549 human lung adenocarcinoma cells. nih.gov Among the tested compounds, 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide and 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited the highest percentage of apoptosis. nih.gov

Table 2: Apoptosis Induction by N-(5-methyl-4-phenylthiazol-2-yl) Derivatives in A549 Cells

| Compound | Substituent at thioacetamide | Apoptotic Activity |

|---|---|---|

| 4a | 1-Methyl-1H-imidazol-2-yl | Highest among tested |

| 4c | 1-Methyl-1H-tetrazol-5-yl | Highest among tested |

Data from Evren et al. (2019). nih.gov

In addition to apoptosis induction, thiazole derivatives have been investigated for their ability to interfere with biofilm formation, a process by which microorganisms adhere to surfaces and form protective communities, contributing to antibiotic resistance. nih.gov New thiazole nortopsentin analogues have been shown to inhibit biofilm formation in various pathogenic bacteria, including staphylococcal strains. nih.gov These compounds were found to interfere with the initial step of biofilm formation in a dose-dependent manner. nih.gov For example, certain derivatives were highly active against Staphylococcus aureus ATCC 25923, with IC50 values for biofilm inhibition in the low micromolar range. nih.gov This suggests that the thiazole scaffold could be a valuable starting point for the development of new anti-biofilm agents.

Computational Approaches in Preclinical Research (e.g., Molecular Docking Simulations, ADME Prediction without clinical interpretation, Ligand Efficiency Studies)

Computational methods play a crucial role in the preclinical assessment of this compound derivatives, enabling the prediction of their biological activities and pharmacokinetic properties. Molecular docking simulations are widely used to predict the binding modes and affinities of these compounds with their biological targets. For instance, docking studies have been employed to investigate the interaction of thiazole derivatives with enzymes such as iNOS and SIRT2. nih.govnih.gov In the case of iNOS, virtual screening revealed that thiazole derivatives could bind to the active site of the enzyme. nih.gov Similarly, molecular docking of thiazole-based compounds into the SIRT2 active site has provided insights into the key interactions necessary for inhibitory activity, such as π–π stacking and van der Waals contacts. nih.gov

In addition to target interaction studies, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. This in silico analysis helps in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. The drug-likeness of thiazole derivatives is often assessed based on Lipinski's rule of five and other parameters. nih.gov

Structure-Activity Relationship (SAR) Analyses for Understanding Molecular Determinants of Biological Function

Structure-activity relationship (SAR) analyses are essential for optimizing the biological activity of this compound derivatives. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features required for a desired effect.

In the context of ACAT inhibition by N-(4,5-diphenylthiazol-2-yl) derivatives, SAR studies have revealed the importance of the urea moiety and the nature of its substituents. nih.gov The presence of bulky substituents on the N'-phenyl ring, such as in N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea, was found to be crucial for potent inhibitory activity. nih.gov Furthermore, the study highlighted that the removal of one or both phenyl groups from the thiazole ring led to a decrease in activity, indicating the significance of these aromatic moieties for binding to the enzyme. nih.gov

For SIRT2 inhibition, SAR studies on thiazole-based compounds have shown that modifications at position 5 of the thiazole ring can significantly impact activity. nih.gov Replacing a methyl group with a bulkier hydrophobic group was found to enhance the interaction with the enzyme. nih.gov The nature of the substituent on the phenyl ring attached to the urea moiety also plays a role in the inhibitory potency. nih.gov

In the development of anticancer agents, SAR analysis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides indicated that the presence of specific heterocyclic rings, such as tetrazole and imidazole, is important for their apoptotic activity. nih.gov The SAR for thiazole derivatives as anticonvulsant agents has also been explored, with findings suggesting that electron-withdrawing groups on the phenyl ring at the 6th position of a pyridazinone ring resulted in higher seizure protection. mdpi.com

Thiazole as a Scaffold for the Development of New Preclinical Agents

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with various biological targets. nih.govglobalresearchonline.net This versatile heterocyclic motif, containing both nitrogen and sulfur, has been a cornerstone in the development of numerous preclinical and clinical drug candidates. nih.gov The aromatic nature of the thiazole ring allows for various chemical modifications at different positions, enabling the fine-tuning of the pharmacological properties of the resulting derivatives. nih.gov

The broad spectrum of biological activities associated with thiazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, underscores its importance in drug discovery. nih.gov The ability of the thiazole scaffold to be incorporated into hybrid molecules, combining its favorable properties with those of other pharmacophores, further expands its utility in the design of novel therapeutic agents. The development of new synthetic methodologies for the construction of the thiazole ring and its derivatives continues to fuel the exploration of this scaffold in the search for new preclinical agents targeting a diverse array of diseases. mdpi.com

Future Research Directions and Emerging Trends for 5 Methyl 2,4 Diphenylthiazole in Advanced Chemical and Materials Science

Development of Novel, Efficient, and Environmentally Sustainable Synthetic Methodologies

The traditional synthesis of thiazole (B1198619) derivatives, often accomplished through methods like the Hantzsch synthesis, typically involves harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste, posing environmental concerns. nih.govbepls.com The future of chemical synthesis is rooted in the principles of green chemistry, and significant research is being directed toward developing sustainable methodologies for thiazole derivatives. researchgate.netsruc.ac.uk

Future research on 5-Methyl-2,4-diphenylthiazole will focus on adapting and optimizing these green strategies. The goal is to move beyond conventional protocols to methods that are not only efficient but also environmentally benign. Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry offer advantages in terms of reduced reaction times, increased yields, and lower energy consumption. nih.govresearchgate.net The use of green solvents (like water or ionic liquids), recyclable catalysts, and multi-component, one-pot reactions represents a paradigm shift in the synthesis of these valuable compounds. bepls.commdpi.com These modern approaches minimize waste, improve scalability, and enhance cost-effectiveness, making the production of this compound and its analogs more sustainable. researchgate.net

| Parameter | Conventional Synthesis (e.g., Hantzsch) | Future Sustainable Synthesis |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic waves |

| Solvents | Volatile organic compounds (e.g., DMF, ethanol) | Green solvents (e.g., water, deep eutectic solvents, PEG) bepls.commdpi.com |

| Catalysts | Often requires strong acids/bases | Recyclable heterogeneous catalysts, biocatalysts mdpi.commdpi.com |

| Reaction Time | Often several hours to days | Minutes to a few hours bepls.com |

| Waste Generation | High, often with hazardous by-products | Minimized, aligned with atom economy principles |

| Approach | Step-wise synthesis | One-pot, multi-component reactions sruc.ac.uk |

Integration of Artificial Intelligence (AI) and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and design novel molecules with desired characteristics, significantly reducing the time and cost associated with traditional research and development. mednexus.org

For this compound, AI and ML models offer a powerful approach to explore its potential without extensive, resource-intensive laboratory work. By training algorithms on existing data for thousands of thiazole derivatives, researchers can predict a wide range of properties for the target molecule. researchgate.net This includes predicting its potential biological activities (e.g., as an enzyme inhibitor or receptor antagonist), ADME (absorption, distribution, metabolism, and excretion) profile, and potential toxicity. mdpi.comresearchgate.net In materials science, ML can be used to forecast photophysical properties, such as absorption and emission spectra, making it possible to screen this compound and its virtual derivatives for applications in electronics or photonics. nih.gov This in silico approach allows for the rapid generation and prioritization of new molecular designs for subsequent synthesis and experimental validation.

| Application Area | Specific AI/ML Task | Predicted Outcome for this compound |

| Medicinal Chemistry | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of anticancer, antimicrobial, or anti-inflammatory activity. researchgate.net |

| ADME/Toxicity Prediction | Estimation of drug-likeness, metabolic stability, and potential side effects. | |

| De Novo Drug Design | Generation of novel derivatives with optimized binding affinity for a specific biological target. | |

| Materials Science | Property Prediction | Forecasting of photophysical properties (fluorescence, phosphorescence), thermal stability, and electronic characteristics. |

| Virtual Screening | Identification of derivatives suitable for applications like OLEDs, sensors, or solar cells. | |

| Synthetic Chemistry | Retrosynthesis Prediction | Suggesting novel and efficient synthetic routes to the target molecule and its derivatives. |

Exploration of Undiscovered Functional Applications in Emerging Technologies

The inherent electronic properties of the thiazole ring, combined with the extended π-conjugation provided by the two phenyl groups, make this compound a compelling candidate for applications in emerging technologies. researchgate.net Thiazole-based compounds are known for their promising photophysical properties, including strong fluorescence, which is a critical feature for materials used in organic electronics. mdpi.commdpi.com